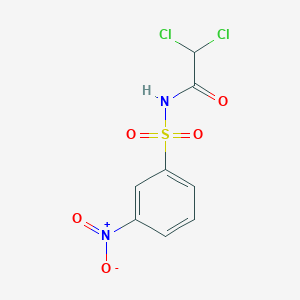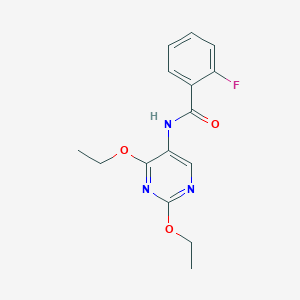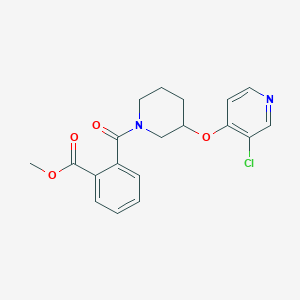
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which combines a pyridine ring with a piperidine moiety and a benzoate group, provides it with a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic synthesis:
Formation of the chloropyridine intermediate: : The initial step is the chlorination of pyridine to obtain 3-chloropyridine.
Nucleophilic substitution: : The chloropyridine undergoes nucleophilic substitution with 3-hydroxy piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.
Amide bond formation: : The resulting compound is then reacted with 2-carbomethoxybenzoic acid chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions such as the use of specific solvents, temperatures, and catalysts to increase yield and purity. Continuous flow chemistry and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: : It can be reduced to yield different reduced products.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzoate rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: : Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution reagents: : Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: : Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes.
Receptor Binding: : Binds to specific receptors, altering biological pathways.
Medicine
Drug Development: : A candidate in the development of pharmaceuticals due to its bioactivity.
Diagnostics: : Used in molecular imaging and diagnostics.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Agricultural Chemicals: : Potential use in the development of pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through binding to molecular targets such as enzymes and receptors, modifying their activity. The specific interactions depend on the compound's structure and the nature of the target. It can inhibit enzymatic activity, alter signal transduction pathways, or modulate receptor activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate vs. Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate: : The presence of the chloropyridine ring provides different chemical reactivity and biological activity compared to the phenoxy analogue.
This compound vs. Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate: : The methyl ester vs. ethyl ester affects the compound's solubility and interaction with biological targets.
List of Similar Compounds
Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate
Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
Propyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
This compound's unique combination of functional groups and its versatile reactivity make it a valuable molecule in various scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVTGHDSNBURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
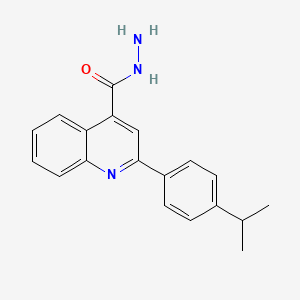
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
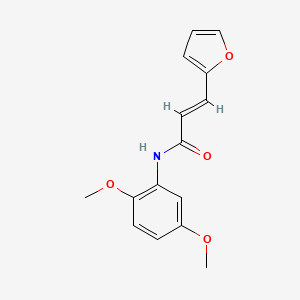
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
![1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole](/img/structure/B2958052.png)
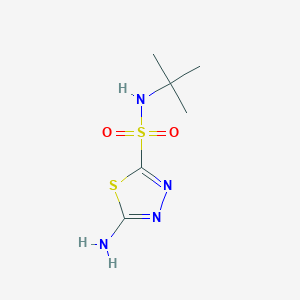
![2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2958057.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)
![methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)
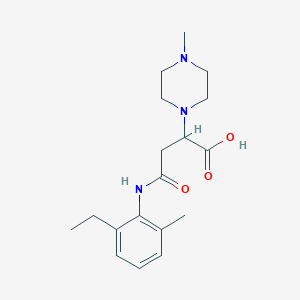
![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)
